Technical Monograph: HC Violet 1 (CAS 82576-75-8)
Technical Monograph: HC Violet 1 (CAS 82576-75-8)
The following technical guide provides an in-depth analysis of HC Violet 1 (CAS 82576-75-8) , a nitro-substituted phenylenediamine derivative widely used in semi-permanent hair coloring formulations.[1] This monograph synthesizes chemical structure analysis, manufacturing methodologies, and safety data based on authoritative regulatory opinions (SCCS) and industrial standards.
Chemical Identity, Synthesis, and Safety Profile [1]
Executive Summary
HC Violet 1 is a semi-permanent (direct) hair dye belonging to the class of nitro-phenylenediamines.[1] Unlike oxidative dyes that require coupling agents and hydrogen peroxide to form color in situ, HC Violet 1 is a pre-formed chromophore that diffuses directly into the hair cuticle and outer cortex. Its molecular architecture—characterized by a hydrophilic ethanolamine tail and a nitro-aromatic core—facilitates aqueous solubility while maintaining sufficient lipophilicity (LogP ~0.[1]92) for keratin affinity. This guide details its structural properties, synthesis via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis
HC Violet 1 is a secondary amine derivative of 2-methyl-5-nitro-1,4-phenylenediamine.[1] The molecule features a "push-pull" electronic system where the electron-donating amino groups and the electron-withdrawing nitro group create a conjugated system responsible for its violet absorption spectrum (
Table 1: Chemical Identification Data
| Property | Specification |
| CAS Registry Number | 82576-75-8 |
| INCI Name | HC Violet No. 1 |
| IUPAC Name | 2-[(4-amino-2-methyl-5-nitrophenyl)amino]ethanol |
| Synonyms | Imexine FAA; Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]- |
| Molecular Formula | |
| Molecular Weight | 211.22 g/mol |
| SMILES | CC1=CC(=C(C=C1NCCO)[O-])N |
| Physical Form | Bright anthracitic crystalline powder |
Structural Diagram (DOT)
The following diagram illustrates the core connectivity of the HC Violet 1 molecule.
Caption: Schematic representation of functional groups attached to the central benzene scaffold.
Physicochemical Properties
The physicochemical profile of HC Violet 1 dictates its formulation stability and hair penetration kinetics. The relatively low LogP indicates it is moderately hydrophilic, preventing deep penetration into the hair medulla but allowing effective staining of the cuticle layers.
Table 2: Physicochemical Parameters
| Parameter | Value | Method/Source |
| Melting Point | 139 – 145 °C | DSC / Capillary Method |
| LogP (Octanol/Water) | 0.92 | EC Method A.8 (Experimental) |
| Water Solubility | < 1 g/L (at 22°C) | Low solubility requires co-solvents |
| Ethanol Solubility | < 1 g/100mL | Limited |
| DMSO Solubility | > 20 g/100mL | High (Preferred solvent for analysis) |
| pKa | Not determined | Secondary amine is weakly basic |
| UV/Vis | 248 nm, 489 nm | In Ethanol |
Synthesis & Manufacturing
The industrial synthesis of HC Violet 1 typically follows a Nucleophilic Aromatic Substitution (
Synthesis Pathway
Precursor: 4-amino-5-chloro-2-nitrotoluene (or similar halo-nitro intermediate).[1] Reagent: Ethanolamine (2-aminoethanol).[1] Mechanism: The amine nitrogen of ethanolamine attacks the carbon bearing the chlorine atom. The intermediate Meisenheimer complex collapses to expel the chloride ion, yielding HC Violet 1.
Caption: Synthesis of HC Violet 1 via nucleophilic aromatic substitution of a chloro-nitro precursor.
Impurity Profile
According to SCCS evaluations, the following impurities are critical quality attributes (CQAs) to monitor:
-
Impurity A: 2-Methyl-5-nitro-benzene-1,4-diamine (The de-hydroxyethylated analog).[1]
-
Impurity C: 4-(2-hydroxy-ethylamino)-5-methyl-2-nitro-phenol (Hydrolysis byproduct).[1]
-
Nitrosamines: As a secondary amine, HC Violet 1 can form carcinogenic nitrosamines in the presence of nitrosating agents. Formulation Requirement: Do not use in formulations containing nitrosating systems (e.g., nitrite preservatives).
Analytical Protocols
To ensure scientific integrity in research or QC, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.01M Phosphate buffer (pH 6.0)
-
B: Acetonitrile[1]
-
Gradient: 10% B to 80% B over 20 mins.
-
-
Detection: UV/Vis Diode Array at 254 nm (impurities) and 490 nm (assay).
-
Standard Preparation: Dissolve reference standard in DMSO, dilute with mobile phase.
Identification
-
IR Spectroscopy: Characteristic bands for -NO2 (symmetric/asymmetric stretch ~1350/1530 cm⁻¹) and -OH/-NH stretches (3200-3400 cm⁻¹).[1]
-
NMR:
NMR in DMSO- confirms the ethyl chain protons and aromatic protons.
Toxicology & Safety Assessment
The safety of HC Violet 1 has been rigorously reviewed by the Scientific Committee on Consumer Safety (SCCS).
Sensitization Potential[1]
-
Classification: Strong Sensitizer .
-
Data: Local Lymph Node Assay (LLNA) and Guinea Pig Maximization Test (GPMT) indicate a high potential for inducing contact allergy.
-
Risk Mitigation: Consumer products must carry warning labels.[1] Maximum concentration limits are strictly enforced to minimize induction risk.
Systemic Toxicity
-
NOAEL (No Observed Adverse Effect Level): 50 mg/kg bw/day (90-day oral study in rats).[1]
-
Genotoxicity: Non-mutagenic in the Ames test.
-
Carcinogenicity: No evidence of carcinogenicity in available studies.
Regulatory Limits (EU/Global)[1]
-
Non-Oxidative (Semi-Permanent): Max 0.28% in finished product.
-
Oxidative: Max 0.5% (before mixing), resulting in 0.25% on-head concentration.[1]
References
-
Scientific Committee on Consumer Products (SCCP). (2006). Opinion on HC Violet n° 1 (COLIPA n° B66). SCCP/1025/06.[1] European Commission.[1] Available at: [Link][1]
-
Scientific Committee on Consumer Safety (SCCS). (2013). Memorandum on hair dye substances and their sensitising properties. SCCS/1509/13.[1] European Commission.[1] Available at: [Link][1]
-
PubChem. (n.d.).[1] HC Violet No. 1 (CID 9815715).[2] National Center for Biotechnology Information.[1] Retrieved March 4, 2026, from [Link]
-
European Commission. (n.d.).[1] CosIng: HC Violet No. 1. Cosmetic Ingredient Database. Retrieved March 4, 2026, from [Link]
-
Corbett, J. F. (2000). Hair Colorants: Chemistry and Toxicology. Cosmetic Science and Technology Series, Vol 22. Marcel Dekker.[1] (General reference for nitro dye synthesis mechanisms).
